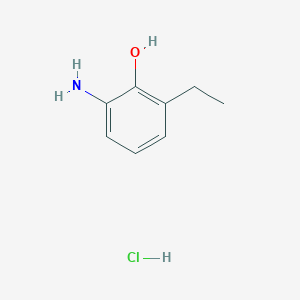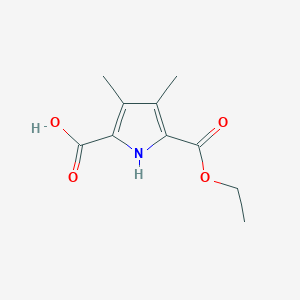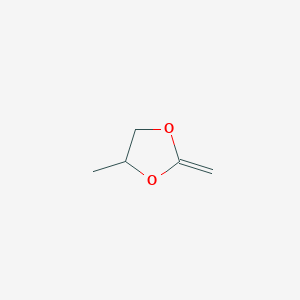![molecular formula C15H14O2 B3057844 Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- CAS No. 85696-44-2](/img/structure/B3057844.png)
Methanone, [4-(1-hydroxyethyl)phenyl]phenyl-
Overview
Description
Methanone, [4-(1-hydroxyethyl)phenyl]phenyl-, also known as 4-HEPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- has been extensively studied for its potential applications in various fields. One of the primary applications of Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- is in the field of organic electronics. It has been reported that Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Additionally, Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- has been studied for its potential application as a photosensitizer in dye-sensitized solar cells (DSSCs).
Mechanism of Action
The mechanism of action of Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- is not fully understood. However, it has been reported that Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- can act as a hole-transporting material in OLEDs and OPVs by facilitating the movement of positive charges (holes) through the device. In DSSCs, Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- can act as a photosensitizer by absorbing light and generating an excited state that can inject electrons into the conduction band of the semiconductor.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of Methanone, [4-(1-hydroxyethyl)phenyl]phenyl-. However, it has been reported that Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- is relatively non-toxic and has low cytotoxicity. This makes it a promising candidate for use in biomedical applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- is its high purity and good yields, which makes it easy to work with in lab experiments. Additionally, it has low cytotoxicity, which makes it a safer alternative to other compounds. However, one of the limitations of Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- is its limited solubility in common solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of Methanone, [4-(1-hydroxyethyl)phenyl]phenyl-. One potential direction is to investigate its potential applications in biomedical imaging and drug delivery. Additionally, further research can be done to understand the mechanism of action of Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- and its potential applications in other fields such as catalysis and sensing. Overall, the study of Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- has the potential to lead to significant advancements in various fields and should continue to be an area of active research.
properties
IUPAC Name |
[4-(1-hydroxyethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(16)12-7-9-14(10-8-12)15(17)13-5-3-2-4-6-13/h2-11,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDZBUXPRNHBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433792 | |
| Record name | Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- | |
CAS RN |
85696-44-2 | |
| Record name | Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




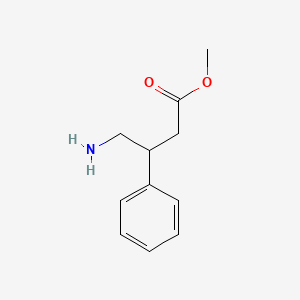
![Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl-](/img/structure/B3057763.png)
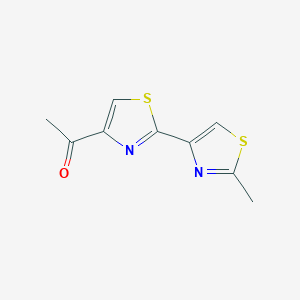

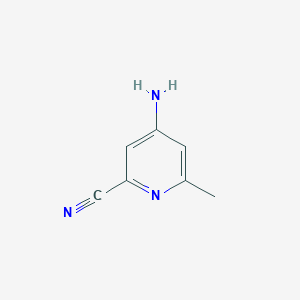
![1-Difluoromethyl-1H-benzo[d]imidazole](/img/structure/B3057769.png)
